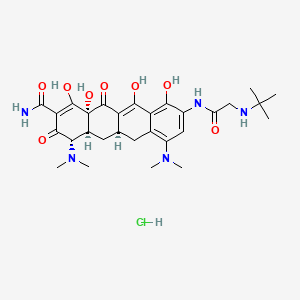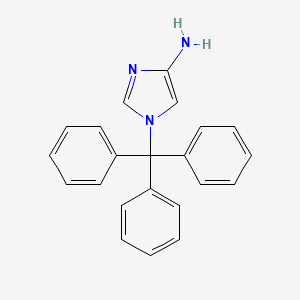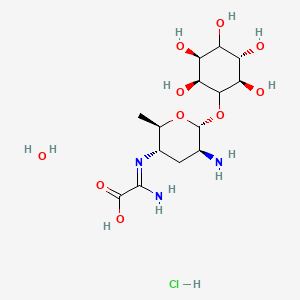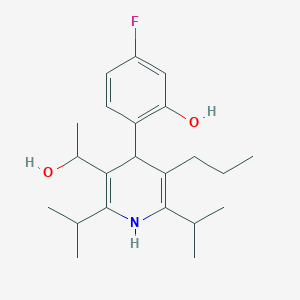
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a polyamine that is used in the chromatographic analysis of oligopeptides and proteins . It is a colorless to yellow liquid with an amine-like odor . It is also known as 1,3-Propanediamine, N,N’-bis(3-aminopropyl)-; N,N’-Bis(3-aminopropyl)propane-1,3-diamin .
Molecular Structure Analysis
The molecular formula of N,N’-Bis(3-aminopropyl)-1,3-propanediamine is C9H28N4 . Its structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving N,N’-Bis(3-aminopropyl)-1,3-propanediamine were not found in the search results, it’s known that this compound has been shown to inhibit the activities of enzymes involved in the synthesis of polyamines .Physical And Chemical Properties Analysis
N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a liquid at 20°C . It has a specific gravity of 0.95 and a refractive index of 1.49 . Its boiling point is 165°C/10 mmHg and its flash point is 142°C .Mechanism of Action
N,N’-Bis(3-aminopropyl)-1,3-propanediamine is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . It functions directly as a free radical scavenger, forms a variety of adducts that prevent oxidative damage to DNA, and is implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for N,N’-Bis(3-aminopropyl)-1,3-propanediamine were not found in the search results, it’s worth noting that research into polyamines like this compound continues to be an active area of study. For example, dicamba, another polyamine, is being studied for its potential use with dicamba-tolerant crops .
properties
CAS RN |
110319-68-1 |
|---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 |
synonyms |
N,N/'-BIS(3-AMINOPROPYL)-2-BUTENE-1,4-DIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



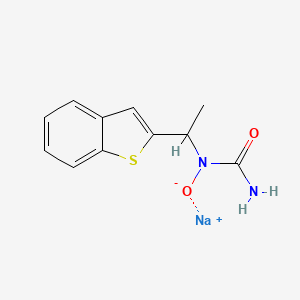

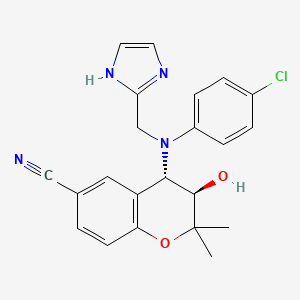

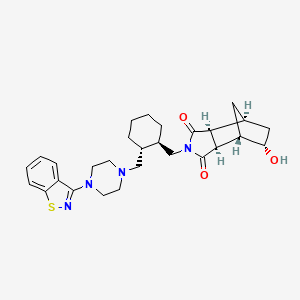

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
